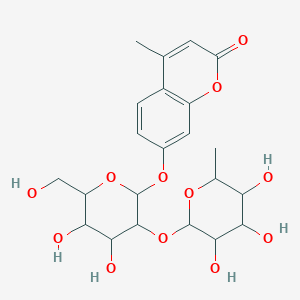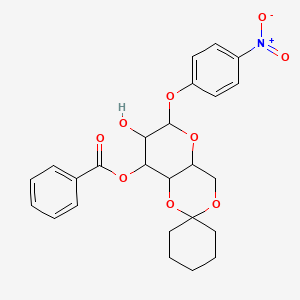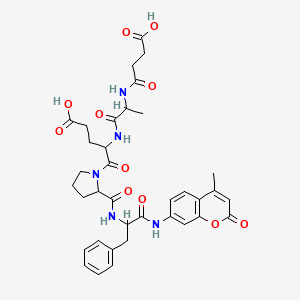
Suc-DL-Ala-DL-Glu-DL-Pro-DL-Phe-AMC
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Suc-DL-Ala-DL-Glu-DL-Pro-DL-Phe-AMC involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. The process typically includes:
Coupling Reactions: Each amino acid is sequentially added to the growing peptide chain on a solid support resin. Coupling reagents like HBTU or DIC are used to facilitate the formation of peptide bonds.
Deprotection Steps: Protecting groups on the amino acids are removed after each coupling step to allow for the addition of the next amino acid.
Cleavage from Resin: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to produce the compound in bulk quantities. The use of high-throughput synthesis and purification methods ensures consistency and efficiency in production .
Analyse Des Réactions Chimiques
Types of Reactions
Suc-DL-Ala-DL-Glu-DL-Pro-DL-Phe-AMC primarily undergoes enzymatic cleavage reactions. It is a substrate for enzymes such as chymotrypsin and peptidyl prolyl isomerases. The cleavage of the peptide bond releases the fluorescent 7-amino-4-methylcoumarin (AMC) moiety, which can be detected and quantified .
Common Reagents and Conditions
Enzymes: Chymotrypsin, Pin1, Par14
Buffers: Phosphate-buffered saline (PBS), Tris-HCl
Conditions: Reactions are typically carried out at physiological pH (7.4) and temperature (37°C) to mimic biological conditions.
Major Products
The major product formed from the enzymatic cleavage of this compound is the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which is used as a readout for enzyme activity .
Applications De Recherche Scientifique
Suc-DL-Ala-DL-Glu-DL-Pro-DL-Phe-AMC is widely used in scientific research for:
Enzyme Activity Assays: It serves as a substrate for measuring the activity of enzymes like chymotrypsin and peptidyl prolyl isomerases.
Drug Discovery: The compound is used in high-throughput screening assays to identify inhibitors of target enzymes, aiding in the development of new therapeutics.
Biochemical Studies: Researchers use this substrate to study the kinetics and mechanisms of enzyme-catalyzed reactions, providing insights into enzyme function and regulation.
Mécanisme D'action
The mechanism of action of Suc-DL-Ala-DL-Glu-DL-Pro-DL-Phe-AMC involves its recognition and cleavage by specific enzymes. The peptide sequence is designed to be a substrate for enzymes like chymotrypsin and peptidyl prolyl isomerases. Upon enzymatic cleavage, the AMC moiety is released, producing a fluorescent signal. This fluorescence can be measured to determine enzyme activity and kinetics .
Comparaison Avec Des Composés Similaires
Similar Compounds
Suc-Ala-Ala-Pro-Phe-AMC: Another fluorogenic substrate used for chymotrypsin activity assays.
Suc-Ala-Glu-Pro-Phe-AMC: Similar to Suc-DL-Ala-DL-Glu-DL-Pro-DL-Phe-AMC but with different stereochemistry.
Uniqueness
This compound is unique due to its specific peptide sequence and stereochemistry, which make it a suitable substrate for a distinct set of enzymes. Its ability to release a fluorescent signal upon cleavage allows for sensitive and quantitative measurement of enzyme activity, making it a valuable tool in biochemical research .
Propriétés
Formule moléculaire |
C36H41N5O11 |
|---|---|
Poids moléculaire |
719.7 g/mol |
Nom IUPAC |
4-[2-(3-carboxypropanoylamino)propanoylamino]-5-[2-[[1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid |
InChI |
InChI=1S/C36H41N5O11/c1-20-17-32(47)52-28-19-23(10-11-24(20)28)38-34(49)26(18-22-7-4-3-5-8-22)40-35(50)27-9-6-16-41(27)36(51)25(12-14-30(43)44)39-33(48)21(2)37-29(42)13-15-31(45)46/h3-5,7-8,10-11,17,19,21,25-27H,6,9,12-16,18H2,1-2H3,(H,37,42)(H,38,49)(H,39,48)(H,40,50)(H,43,44)(H,45,46) |
Clé InChI |
HOKKGJXGOTWVKM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



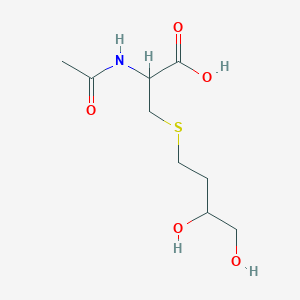

![2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-3-yl)propanoic acid](/img/structure/B12324650.png)
![[4,5-Dihydroxy-6-[[3-[5-hydroxy-2-(hydroxymethyl)-6-[(3-hydroxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl)oxy]-3-sulfonatooxyoxan-4-yl]oxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-2-(hydroxymethyl)oxan-3-yl] sulfate](/img/structure/B12324655.png)
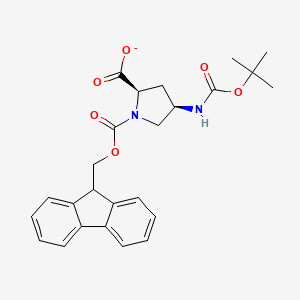
![1,2-Pyrrolidinedicarboxylic acid, 2-[(3,4-difluorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12324670.png)
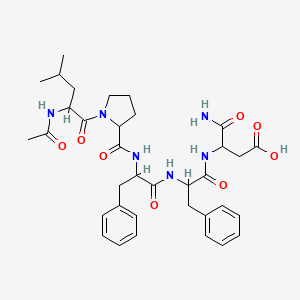
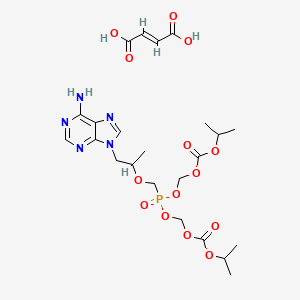

![2-[2-[2-(3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methylhept-5-en-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12324688.png)
